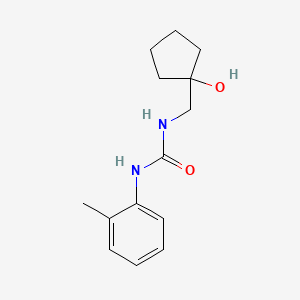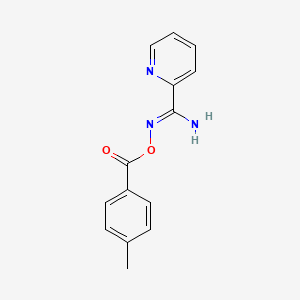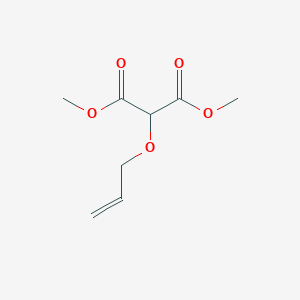
1-((1-Hydroxycyclopentyl)methyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Hydroxycyclopentyl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Osmolyte Systems in Organisms
Research has elucidated the role of urea and methylamine mixtures as osmolytes in organisms facing environmental water stress. Marine organisms, for example, use a combination of urea (a denaturant) and methylamines (stabilizers) to maintain cellular function under stress conditions. Studies focusing on the thermodynamic interactions between urea and protein suggest that a mixture of urea and trimethylamine N-oxide can stabilize proteins, a critical insight for understanding how marine life adapts to osmotic stress (Lin & Timasheff, 1994).
Biochemical Applications and Health Implications
Further investigations have explored the epigenetic markers of exposure to environmental contaminants, such as polycyclic aromatic hydrocarbons (PAHs), demonstrating how urinary biomarkers can reflect exposure levels. Such research is vital for assessing the impact of industrial pollution on human health, particularly in populations residing near industrial areas (Alegría-Torres et al., 2013).
Synthetic Chemistry Applications
In synthetic chemistry, the properties of ureas have been harnessed for creating complex molecular structures and for the modification of polymers. For example, the synthesis of carbocyclic analogs of uracil nucleosides from hydroxyl derivatives of cyclopentanemethanol showcases the versatility of urea compounds in synthesizing nucleoside analogs, which could have implications for drug development and biochemical research (Shealy & O'dell, 1976).
Propriétés
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-6-2-3-7-12(11)16-13(17)15-10-14(18)8-4-5-9-14/h2-3,6-7,18H,4-5,8-10H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCQPQBPLRBNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2547480.png)


![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]acetamide](/img/structure/B2547484.png)
![2,4-dinitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2547486.png)
![5-(dithiolan-3-yl)-N-[[3-(2-oxo-3H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide](/img/structure/B2547487.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2547490.png)

![[2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B2547492.png)
